molecular formula C16H10Cl2O3 B14127734 6,8-Dichloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 88952-98-1

6,8-Dichloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14127734
CAS No.: 88952-98-1
M. Wt: 321.2 g/mol
InChI Key: VMRIKMJBTFGURB-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(3-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorine and methoxy groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(3-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,8-dichloro-4H-chromen-4-one with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(3-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Dichloro-2-(3-methoxyphenyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(3-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-2-phenyl-4H-chromen-4-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    6,8-Dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but with the methoxy group in a different position, leading to different chemical properties.

Uniqueness

The presence of the 3-methoxyphenyl group in 6,8-Dichloro-2-(3-methoxyphenyl)-4H-chromen-4-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural variation can influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

88952-98-1

Molecular Formula

C16H10Cl2O3

Molecular Weight

321.2 g/mol

IUPAC Name

6,8-dichloro-2-(3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H10Cl2O3/c1-20-11-4-2-3-9(5-11)15-8-14(19)12-6-10(17)7-13(18)16(12)21-15/h2-8H,1H3

InChI Key

VMRIKMJBTFGURB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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